7-bromo-5H-pyrido[4,3-b]indole chemical structure and properties
7-bromo-5H-pyrido[4,3-b]indole chemical structure and properties
An In-depth Technical Guide to 7-bromo-5H-pyrido[4,3-b]indole (7-bromo-γ-carboline)
Abstract
This technical guide provides a comprehensive overview of 7-bromo-5H-pyrido[4,3-b]indole, a halogenated derivative of the γ-carboline scaffold. The pyrido[4,3-b]indole ring system is a core structural motif in a variety of biologically active compounds, though it is less studied than its isomeric counterpart, β-carboline (pyrido[3,4-b]indole). This document details the chemical structure, physicochemical properties, and plausible synthetic routes for 7-bromo-5H-pyrido[4,3-b]indole. While specific biological data for this exact molecule is limited in public literature, we will extensively discuss the known biological activities and therapeutic potential of the parent γ-carboline class, positioning the 7-bromo derivative as a valuable intermediate and building block for medicinal chemistry and drug discovery. The strategic placement of the bromine atom offers a versatile handle for further chemical modification, enabling its use in structure-activity relationship (SAR) studies to develop novel therapeutics.
Introduction to the γ-Carboline Scaffold
The carbolines are a class of tricyclic heterocyclic compounds containing a pyridine ring fused to an indole skeleton. There are four possible isomers (α, β, γ, δ), differing by the position of the nitrogen atom in the pyridine ring relative to the indole fusion. The most well-known are the β-carbolines (pyrido[3,4-b]indoles), such as norharmane, which are prevalent in nature and exhibit a wide range of pharmacological activities, including monoamine oxidase (MAO) inhibition.[1][2]
This guide focuses on a derivative of the γ-carboline (5H-pyrido[4,3-b]indole) scaffold. While less common, γ-carbolines are also of significant interest as they are structurally related to potent antitumor agents like ellipticine and have demonstrated a distinct and broad spectrum of biological activities, including antitumor, antiviral, and neuropharmacological properties.[3][4] The compound 7-bromo-5H-pyrido[4,3-b]indole incorporates a bromine atom onto the benzene ring of the indole nucleus. This halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and to serve as a key functional group for synthetic diversification.
Chemical Structure and Physicochemical Properties
The core of 7-bromo-5H-pyrido[4,3-b]indole consists of an indole ring fused at the [c] face to a pyridine ring. The bromine atom is substituted at position 7.
Chemical Structure Diagram
Caption: Figure 1: Chemical Structure of 7-bromo-5H-pyrido[4,3-b]indole.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties and identifiers for 7-bromo-5H-pyrido[4,3-b]indole.
| Property | Value | Reference(s) |
| IUPAC Name | 7-bromo-5H-pyrido[4,3-b]indole | [5] |
| Synonym | 7-bromo-gamma-carboline | |
| CAS Number | 1015460-59-9 | [5][6] |
| Molecular Formula | C₁₁H₇BrN₂ | [5][6] |
| Molecular Weight | 247.09 g/mol | [6] |
| Physical Form | Solid | [5] |
| Boiling Point | 443.6 ± 25.0 °C (Predicted) | [6] |
| Density | 1.699 ± 0.06 g/cm³ (Predicted) | [6] |
| InChI Key | JYFKMOCKASWCPZ-UHFFFAOYSA-N | [5] |
| Storage Conditions | Sealed in dry, Room Temperature | [5] |
Synthesis and Mechanistic Considerations
While 7-bromo-5H-pyrido[4,3-b]indole is commercially available from several suppliers as a research chemical, published, peer-reviewed protocols detailing its specific synthesis are scarce.[5][7] However, a plausible synthetic route can be designed based on established methodologies for the synthesis and halogenation of carboline scaffolds.
General Strategy: Electrophilic Aromatic Bromination
The most direct approach to introduce a bromine atom onto the carboline backbone is through electrophilic aromatic substitution. The indole nucleus is generally susceptible to electrophilic attack. While the C3 position of the pyrrole ring is typically the most reactive site in simple indoles, the reactivity and regioselectivity in a fused system like γ-carboline are more complex. The benzene portion of the indole ring (positions 6, 7, 8, and 9) is less reactive but can be functionalized under appropriate conditions.
A key precedent is the synthesis of the isomeric 9-bromo-5H-pyrido[4,3-b]indole . A published study demonstrates that direct bromination of the parent 5H-pyrido[4,3-b]indole using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) yields the 9-bromo product.[6] This indicates that direct bromination of the benzene ring is feasible.
Proposed Synthetic Workflow
The synthesis of the 7-bromo isomer would likely proceed via a similar electrophilic bromination of the unsubstituted 5H-pyrido[4,3-b]indole core. The primary challenge is controlling the regioselectivity to favor substitution at C7 over other positions like C9. The outcome of such reactions can be highly dependent on the solvent, temperature, and specific brominating agent used.[8]
Caption: Figure 2: Proposed workflow for the synthesis of 7-bromo-5H-pyrido[4,3-b]indole.
Experimental Protocol (Proposed)
This protocol is a proposed methodology based on analogous transformations.[6] Optimization of reaction conditions would be necessary to maximize the yield of the desired 7-bromo isomer.
Objective: To synthesize 7-bromo-5H-pyrido[4,3-b]indole via direct bromination of 5H-pyrido[4,3-b]indole.
Materials:
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5H-pyrido[4,3-b]indole (1.0 eq)
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N-Bromosuccinimide (NBS) (1.0 - 1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5H-pyrido[4,3-b]indole (1.0 eq) in anhydrous DMF, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Causality: Using a polar aprotic solvent like DMF helps to dissolve the starting materials and can influence the regioselectivity of the reaction. Starting at a low temperature helps control the reaction rate and minimize side-product formation.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, quench the mixture by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 7-bromo-5H-pyrido[4,3-b]indole isomer from other potential isomers and unreacted starting material.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Therapeutic Potential
While specific bioactivity data for 7-bromo-5H-pyrido[4,3-b]indole is not extensively documented, the parent γ-carboline scaffold is known to possess significant pharmacological properties.[3]
Key Activities of the γ-Carboline Class:
-
Antitumor Activity: Many γ-carboline derivatives exhibit potent cytotoxic effects against various cancer cell lines. One of the primary mechanisms is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.[4] By stabilizing the enzyme-DNA "cleavable complex," these compounds lead to DNA strand breaks and induce apoptosis in cancer cells. More recently, derivatives of the 5H-pyrido[4,3-b]indole scaffold have been specifically investigated as inhibitors of tubulin polymerization, another clinically validated anticancer strategy.[6]
-
Neuropharmacological Effects: The carboline family is well-known for its interactions with the central nervous system. Derivatives have been explored as potential treatments for neurodegenerative diseases like Alzheimer's, acting as cholinesterase inhibitors or NMDA receptor antagonists.[9][10]
-
Antimicrobial and Antiviral Activity: The broad biological activity of indoles and their fused heterocyclic derivatives extends to antimicrobial and antiviral applications.[11][12]
Role of the 7-Bromo Substituent in Drug Discovery
The introduction of a bromine atom at the C7 position is strategically important for drug development for several reasons:
-
Modulation of Potency: Halogen atoms can alter the electronic properties of the aromatic system and enhance binding affinity to biological targets through halogen bonding or by modifying lipophilicity.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the half-life of the compound in vivo.
-
Synthetic Handle for Diversification: The bromine atom is a versatile functional group for further chemical modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid synthesis of a library of analogs to explore structure-activity relationships (SAR).
Caption: Figure 3: Use of 7-bromo-5H-pyrido[4,3-b]indole in medicinal chemistry.
Predicted Spectral Characterization
Definitive spectral data should be obtained experimentally. However, based on the structure and data from analogous compounds, the following characteristics can be predicted:
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¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the tricyclic system. A broad singlet for the N-H proton of the indole ring would likely appear downfield (>11 ppm in DMSO-d₆).
-
¹³C NMR: Signals for the 11 carbon atoms would be observed, with those in the aromatic rings appearing in the typical 100-150 ppm range.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak and an (M+2)⁺ peak of nearly equal intensity. This isotopic pattern is the definitive signature for the presence of a single bromine atom. The expected exact mass for the molecular ion [C₁₁H₇⁷⁹BrN₂]⁺ would be approximately 245.979.
Safety and Handling
Based on supplier safety data sheets, 7-bromo-5H-pyrido[4,3-b]indole should be handled with care.[5][7]
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
7-bromo-5H-pyrido[4,3-b]indole is a valuable chemical entity for research and development in medicinal chemistry. While it belongs to the less-explored γ-carboline family, the known biological profile of this scaffold—particularly its potent anticancer and neuropharmacological activities—makes its derivatives highly attractive for further investigation. This technical guide has outlined the key structural and physicochemical properties of the molecule and provided a plausible, literature-supported pathway for its synthesis. The true value of 7-bromo-5H-pyrido[4,3-b]indole lies in its potential as a versatile building block. The C7-bromo substituent serves as a strategic anchor point for synthetic elaboration, enabling the creation of diverse chemical libraries essential for modern drug discovery campaigns aimed at identifying next-generation therapeutics.
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Al-Zoubi, R. M. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
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Fosse, P., et al. (1990). Stimulation by gamma-carboline derivatives (simplified analogues of antitumor ellipticines) of site specific DNA cleavage by calf DNA topoisomerase II. Biochemical Pharmacology, 40(7), 1457-1463. Available at: [Link]
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